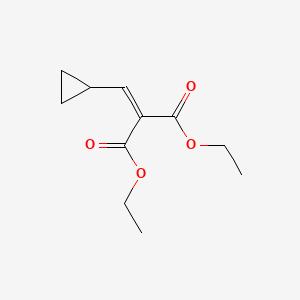

Diethyl 2-(cyclopropylmethylene)malonate

CAS No.:

Cat. No.: VC13667985

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O4 |

|---|---|

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | diethyl 2-(cyclopropylmethylidene)propanedioate |

| Standard InChI | InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | APXMTKNMFLZJAG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CC1CC1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(=CC1CC1)C(=O)OCC |

Introduction

Synthesis Methods

The synthesis of diethyl 2-(cyclopropylmethylene)malonate typically involves the reaction of diethyl malonate with a cyclopropylmethylene halide in the presence of a base. This process is similar to the synthesis of other malonate derivatives, where the formation of an enolate intermediate is crucial for the nucleophilic substitution reaction.

Synthesis Steps:

-

Preparation of Enolate Intermediate: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form the enolate.

-

Nucleophilic Substitution: The enolate reacts with a cyclopropylmethylene halide to form the desired product.

-

Purification: The product is purified using techniques such as flash chromatography.

Chemical Reactions and Applications

Diethyl 2-(cyclopropylmethylene)malonate can undergo various chemical reactions typical of malonate esters, including alkylation, hydrolysis, and decarboxylation. These reactions make it a versatile intermediate in organic synthesis.

Types of Reactions:

-

Alkylation: Further alkylation at the methylene group is possible.

-

Hydrolysis: Acidic or basic hydrolysis yields the corresponding malonic acid derivative.

-

Decarboxylation: Heating can lead to decarboxylation, forming cyclopropylmethylene acetic acid.

Applications:

-

Organic Synthesis: Used as a building block for more complex molecules.

-

Drug Discovery: Potential intermediate in pharmaceutical synthesis.

-

Catalysis: Employed in catalytic reactions to enhance efficiency and selectivity.

Biological Activity and Potential

While specific biological activity data for diethyl 2-(cyclopropylmethylene)malonate is scarce, compounds with similar structures have shown promise in medicinal chemistry. The cyclopropane ring can contribute to unique biological interactions, potentially leading to anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Diethyl 2-(cyclopropylmethylene)malonate differs from its analogs like diethyl 2-(cyclopropylmethyl)malonate primarily in the methylene group's substitution pattern. This difference affects the compound's reactivity and stability.

| Compound | Structure | Reactivity |

|---|---|---|

| Diethyl 2-(cyclopropylmethylene)malonate | Cyclopropylmethylene group | High reactivity due to strained cyclopropane ring |

| Diethyl 2-(cyclopropylmethyl)malonate | Cyclopropylmethyl group | Lower reactivity compared to cyclopropylmethylene derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume